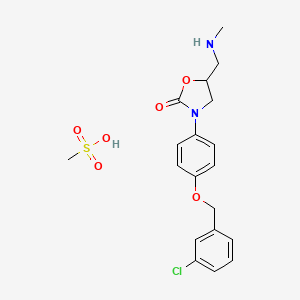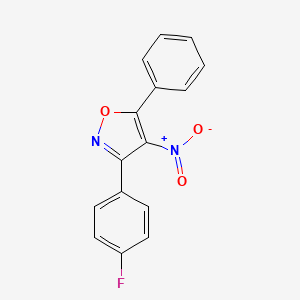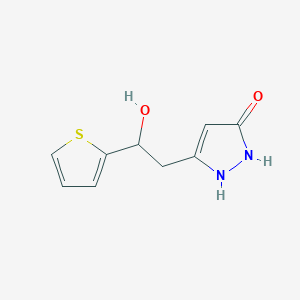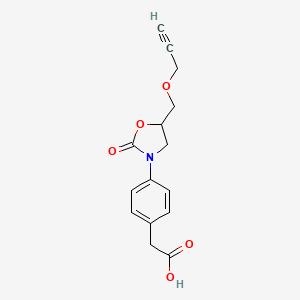
2-Oxazolidinone, 3-(4-carboxymethylphenyl)-5-(2-propynyloxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid is a complex organic compound that features an oxazolidinone ring, a phenyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Prop-2-yn-1-yloxy Group: This step involves the reaction of the oxazolidinone intermediate with propargyl bromide in the presence of a base such as potassium carbonate.
Coupling with the Phenyl Group: The final step involves coupling the oxazolidinone derivative with a phenyl acetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.
Substitution: The phenyl group and the acetic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies investigating the mechanisms of action of various biological processes, particularly those involving enzyme inhibition or receptor binding.
Wirkmechanismus
The mechanism of action of 2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects. The prop-2-yn-1-yloxy group may also play a role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar structure.
Cycloserine: A compound with a similar oxazolidinone ring but different biological activity.
Uniqueness
2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid is unique due to the presence of the prop-2-yn-1-yloxy group, which can confer additional chemical reactivity and biological activity compared to other oxazolidinone derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
43148-98-7 |
|---|---|
Molekularformel |
C15H15NO5 |
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
2-[4-[2-oxo-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-3-yl]phenyl]acetic acid |
InChI |
InChI=1S/C15H15NO5/c1-2-7-20-10-13-9-16(15(19)21-13)12-5-3-11(4-6-12)8-14(17)18/h1,3-6,13H,7-10H2,(H,17,18) |
InChI-Schlüssel |
SBQMWXMHHZYIMI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)
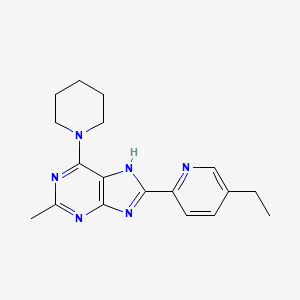
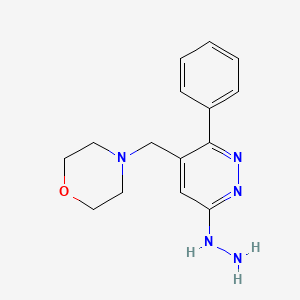




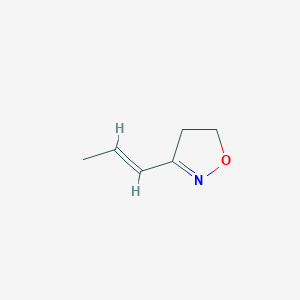

![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
